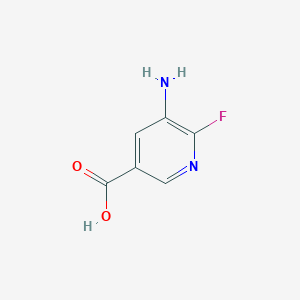

5-Amino-6-fluoronicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5FN2O2 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

5-amino-6-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5FN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,8H2,(H,10,11) |

InChI Key |

DIJHTABQHXTYHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1N)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Amino 6 Fluoronicotinic Acid and Its Structural Analogues

Regioselective Fluorination Strategies for Nicotinic Acid Derivatives

The introduction of a fluorine atom onto a pyridine (B92270) ring requires careful consideration of regioselectivity. Both nucleophilic and electrophilic methods have been developed to achieve this transformation on nicotinic acid and its derivatives.

Nucleophilic Aromatic Substitution Approaches to Fluoro-Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into pyridine rings, especially when the ring is activated by electron-withdrawing groups. researchgate.net The reaction involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride (B91410) anion.

A common strategy involves the substitution of a nitro group. For instance, methyl 3-nitropyridine-4-carboxylate has been successfully converted to methyl 3-fluoropyridine-4-carboxylate in a 38% yield by refluxing with cesium fluoride (CsF) in dry dimethyl sulfoxide (B87167) (DMSO). researchgate.netacs.org This demonstrates the viability of the nitropyridine pathway for nucleophilic fluorine substitution. researchgate.net Similarly, pyridine N-oxides can serve as precursors; they can be activated to facilitate nucleophilic substitution, which can be challenging at the meta position of a pyridine ring. mdpi.com

Another approach begins with halogenated pyridines. A patented method for preparing 6-fluoronicotinic acid starts with 2,5-dibromopyridine. smolecule.com This is converted to a 6-bromonicotinate ester, which then undergoes a fluorination reaction with tetramethylammonium (B1211777) fluoride, followed by hydrolysis to yield the final acid. smolecule.com The selective reduction of a 2,6-dihalo-5-fluoronicotinic acid derivative can also be employed. For example, 2,6-dichloro-5-fluoronicotinic acid can be selectively dechlorinated at the 6-position. researchgate.net

Table 1: Nucleophilic Fluorination Reactions

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38% | researchgate.netacs.org |

| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride, 2. Chloroformate or Boc₂O, 3. Tetramethylammonium fluoride, 4. Hydrolysis | 6-Fluoronicotinic acid | 84-86% | smolecule.com |

| 3-Bromo-4-nitropyridine N-oxide | Fluoride source | 3-Fluoro-4-nitropyridine N-oxide | Moderate | mdpi.com |

Electrophilic Fluorination Techniques for Pyridine Rings

Electrophilic fluorination offers a complementary approach to SNAr, particularly for electron-rich substrates. These methods utilize reagents that deliver an electrophilic fluorine source ("F+"). Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate) (Selectfluor®). nih.govnih.gov

The direct fluorination of pyridine derivatives can be achieved with these reagents. For example, 1,2-dihydropyridines can be fluorinated with Selectfluor® to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. researchgate.net Silver(II) fluoride (AgF₂) has also been shown to be an effective reagent for the C-H fluorination of pyridines, often with high selectivity for the position alpha to the nitrogen atom. rsc.orgsioc-journal.cn This method is notable as AgF₂ is a comparatively inexpensive electrophilic fluorinating agent, and the silver byproducts can often be recycled. google.com

Table 2: Electrophilic Fluorination of Pyridine Derivatives

| Substrate Type | Reagent | Product Type | Reference |

|---|---|---|---|

| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines / Fluorinated pyridines | researchgate.net |

| 3-Substituted Pyridines | AgF₂ | 2-Fluoro-3-substituted pyridines | rsc.orgsioc-journal.cn |

| Pyridines | AgF₂ | 2-Fluoropyridines | google.com |

| Nicotinic acid derivatives | Not specified | Fluorinated nicotinates | nih.gov |

Introduction of Amino Functionality at the C-5 Position of 6-Fluoronicotinic Acid

Once the 6-fluoro-nicotinic acid scaffold is established, the next critical step is the introduction of the amino group at the C-5 position. This is typically achieved through the reduction of a nitro group precursor or via modern cross-coupling methodologies.

Reductive Amination Protocols

A prevalent and effective strategy for introducing an amino group at the C-5 position is through the reduction of a 5-nitro intermediate. This multi-step process first involves the nitration of the nicotinic acid derivative, followed by the reduction of the newly installed nitro group.

The reduction of the nitro group can be accomplished using various methods. Catalytic hydrogenation is a clean and efficient technique, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. google.comacs.org This method is widely used for the reduction of nitroarenes to primary amines due to its high efficiency and atom economy, with water being the only byproduct. Chemical reducing agents are also commonly used. A classic method involves the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. sioc-journal.cn Another option is the use of iron powder in an acidic medium (e.g., Fe/HCl). sioc-journal.cn These methods are robust and have been historically applied to the synthesis of various aminopyridines.

Table 3: Reduction of 5-Nitro Pyridine Derivatives to 5-Amino Pyridines

| Reducing Agent | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C) | Nitroarenes / Nitropyridines | Environmentally friendly, high yield | mdpi.comgoogle.comacs.org |

| Tin(II) Chloride (SnCl₂) | Nitropyridine derivatives | Classical and reliable method | sioc-journal.cn |

| Iron (Fe) in Acid | Dinitronicotinic acid | Widely reported for nitro group reduction | sioc-journal.cn |

Cross-Coupling Reactions for C-N Bond Formation

Modern synthetic chemistry offers powerful tools for forming carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for coupling amines with aryl halides or triflates.

This strategy can be applied to the synthesis of 5-amino-6-fluoronicotinic acid, likely starting from a 5-halo-6-fluoronicotinic acid derivative (e.g., 5-bromo- or 5-chloro-6-fluoronicotinic acid). The reaction would involve coupling this substrate with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand, such as Xantphos. Such palladium-catalyzed reactions have become indispensable for the synthesis of arylamines, finding broad application in the preparation of pharmaceuticals and other complex molecules due to their generality and the development of highly active and reliable catalyst systems.

Table 4: Palladium-Catalyzed C-N Cross-Coupling

| Substrate | Coupling Partner | Catalyst System (Example) | Product | Reference |

|---|---|---|---|---|

| N-substituted 4-bromo-7-azaindole | Amines, Amides | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | N-arylated azaindole | |

| Aryl Halides | Amines | Palladium catalyst, Ligand | Arylamine | |

| 2,6-Dichloro-5-fluoronicotinic acid | Aminomethyl precursor | Palladium catalyst | 2-(Aminomethyl)-5-fluoronicotinic acid derivative | researchgate.net |

Carboxylic Acid Functionalization and Esterification Techniques

The carboxylic acid moiety of this compound provides a handle for further modification, most commonly through esterification. This is particularly useful for creating activated esters that can readily couple with other molecules, such as peptides or labels for medical imaging.

The formation of activated esters, such as N-hydroxysuccinimide (NHS) esters or tetrafluorophenyl (TFP) esters, facilitates subsequent amidation reactions. rsc.org These esters can be prepared by reacting the carboxylic acid with the corresponding alcohol (N-hydroxysuccinimide or 2,3,5,6-tetrafluorophenol) in the presence of a coupling agent. A common combination of reagents for this transformation is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). For example, 6-fluoronicotinic acid has been converted to its 4-nitrophenyl ester using EDC and DMAP in acetonitrile (B52724). Similarly, the synthesis of the 2,3,5,6-tetrafluorophenyl ester of 6-fluoronicotinic acid has been accomplished using N,N'-dicyclohexylcarbodiimide (DCC). These activated esters are valuable prosthetic groups for labeling biomolecules.

Table 5: Esterification of Fluoronicotinic Acids

| Carboxylic Acid | Activating Alcohol/Phenol | Coupling Agent(s) | Product | Reference |

|---|---|---|---|---|

| 6-Fluoronicotinic acid | 4-Nitrophenol | EDC, DMAP | 6-Fluoronicotinic acid 4-nitrophenyl ester | |

| 6-Chloronicotinic acid | N-Hydroxysuccinimide (NHS) | Triethylamine | 6-Chloronicotinic acid NHS ester derivative | |

| 6-Fluoronicotinic acid | 2,3,5,6-Tetrafluorophenol (B1216870) (TFP) | DCC | 6-Fluoronicotinic acid TFP ester | |

| Lys-C(O)-glu urea (B33335) precursor | 6-[¹⁸F]Fluoronicotinic acid TFP ester | Et₃N | [¹⁸F]DCFPyL |

Classical Esterification of Nicotinic Acid Carboxylates

The esterification of nicotinic acid and its derivatives is a fundamental transformation, often serving as a preliminary step for further functionalization or for modulating the compound's physicochemical properties. Classical methods remain relevant for their simplicity and cost-effectiveness.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For nicotinic acid derivatives, this typically means refluxing the acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.comresearchgate.net The reaction is driven to completion by the excess alcohol, which also serves as the solvent. While effective, this method requires elevated temperatures and extended reaction times, sometimes up to 13 hours under reflux. chemicalbook.com

Another widely used approach involves the activation of the carboxylic acid with thionyl chloride (SOCl₂). This reaction converts the acid into a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the ester. This method is often performed at lower temperatures, starting at 0 °C and then warming to 50 °C, and can be advantageous when dealing with more complex or heat-sensitive alcohols. researchgate.net

A one-pot protocol using triphenylphosphine (B44618) dibromide (PPh₃Br₂) has also been reported for the esterification of nicotinic acid. nih.gov This method proceeds at room temperature for some substrates, although for the electron-deficient pyridine ring of nicotinic acid, heating under reflux in acetonitrile is required to achieve moderate to good yields. nih.gov

These classical methods, while robust, can sometimes be limited by harsh conditions (strong acids, high heat) which may not be suitable for substrates with sensitive functional groups.

Table 1: Comparison of Classical Esterification Methods for Nicotinic Acid Derivatives

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Alcohol, H₂SO₄ (cat.) | Reflux, several hours | Inexpensive reagents, simple procedure. chemicalbook.com | Harsh acidic conditions, high temperatures, long reaction times. chemicalbook.com |

| Thionyl Chloride | SOCl₂, Alcohol | 0 °C to 50 °C, 12 hours | Forms reactive acyl chloride, milder temperatures. researchgate.net | Use of corrosive and hazardous SOCl₂. |

| Triphenylphosphine Dibromide | PPh₃Br₂, Alcohol, Base | Reflux in CH₃CN, 3 days | One-pot procedure, can be mild for some acids. nih.gov | Requires stoichiometric phosphine (B1218219) reagent, longer time for nicotinic acid. nih.gov |

Activated Ester Synthesis for Subsequent Conjugation

For applications in medicinal chemistry and chemical biology, particularly for conjugating the nicotinic acid moiety to biomolecules like peptides or proteins, the carboxylic acid must be converted into a more reactive "activated ester." These esters are stable enough to be isolated and stored but are sufficiently electrophilic to react efficiently with nucleophiles, such as the primary amino group of a lysine (B10760008) residue, under mild conditions. mdpi.com This strategy is central to peptide synthesis to avoid racemization issues that can arise from overly aggressive activating agents. rsc.org

The primary goal is to form an amide bond between the this compound and a target molecule. This is achieved by first creating an active ester intermediate that is then subjected to aminolysis. thieme-connect.de

Commonly used activated esters include those derived from N-hydroxysuccinimide (NHS), and substituted phenols, especially those with electron-withdrawing groups that increase their leaving group potential. Pentafluorophenyl (PFP) and 2,3,5,6-tetrafluorophenyl (TFP) esters are particularly prominent due to their high reactivity and stability. mdpi.comthieme-connect.de For example, 6-fluoronicotinic acid has been converted to its 2,3,5,6-tetrafluorophenyl ester using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent. rsc.org Similarly, the radiolabeled prosthetic group [¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) is synthesized from a trimethylammonium precursor for subsequent conjugation to biomolecules. nih.govresearchgate.netacs.org

The synthesis of these activated esters typically involves reacting the carboxylic acid with the corresponding alcohol (e.g., pentafluorophenol) in the presence of a dehydrating agent or coupling reagent. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic choice, though other carbodiimides and modern coupling reagents are also used to facilitate the reaction. mdpi.comrsc.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and minimize the risk of racemization when coupling chiral molecules. thieme-connect.deorgsyn.org

Table 2: Common Activating Groups for Nicotinic Acid Conjugation | Activating Group | Structure of Ester | Common Coupling Reagent | Key Features | | :--- | :--- | :--- | :--- | | N-Hydroxysuccinimide (NHS) | Succinimido ester | DCC, EDC | Widely used, good balance of reactivity and stability. mdpi.com | Can be hydrophobic, limiting use in purely aqueous media. mdpi.com | | Tetrafluorophenyl (TFP) | TFP ester | DCC | Highly reactive, good leaving group. rsc.orgresearchgate.net | Used for efficient labeling of peptides and proteins. acs.org | | Pentafluorophenyl (PFP) | PFP ester | DCC, EDC | More reactive than TFP and NHS esters. thieme-connect.de | Excellent for difficult couplings. | | 4-Nitrophenyl | 4-Nitrophenyl ester | DCC, DMAP | Crystalline and stable, historically significant. thieme-connect.denih.gov | Liberated nitrophenol can be used for colorimetric monitoring. google.com |

Stereochemical Considerations in Synthetic Pathways

While this compound itself is an achiral molecule, stereochemical considerations become critically important when it is conjugated to chiral molecules, such as amino acids, peptides, or other chiral drug fragments. semanticscholar.orgplos.org The synthetic pathway, particularly the activation and coupling steps, must be designed to preserve the stereochemical integrity of the chiral partner.

The primary risk during the coupling process is epimerization or racemization of the chiral center adjacent to the reacting functional group (e.g., the α-carbon of an amino acid). rsc.org This issue is particularly pronounced in peptide synthesis, where even small amounts of the wrong diastereomer can be difficult to remove and can dramatically alter the biological activity of the final conjugate.

The mechanism of racemization often involves the formation of an oxazolone (B7731731) (or azlactone) intermediate when the carboxylic acid of an N-protected amino acid is over-activated. This intermediate can easily tautomerize, leading to a loss of stereochemical information at the α-carbon.

To mitigate this risk, the choice of coupling reagents and the reaction conditions are crucial:

Activated Esters: The use of pre-formed, moderately reactive activated esters (like NHS or PFP esters) is a key strategy to suppress racemization. These esters are generally less prone to forming oxazolone intermediates compared to more reactive species generated in situ by powerful coupling reagents. rsc.orgthieme-connect.de

Coupling Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its analogues (e.g., 7-aza-1,2,3-benzotriazol-1-ol) are frequently used in carbodiimide-mediated couplings. thieme-connect.de They act as "racemization suppressants" by forming an intermediate active ester in situ, which is less susceptible to racemization and reacts cleanly with the amine component. orgsyn.org

Therefore, when synthesizing structural analogues of this compound that incorporate chiral centers, the focus is on achieving a clean, high-yielding coupling reaction that proceeds without compromising the stereopurity of the final product.

Exploration of Novel Catalytic Systems for this compound Synthesis

The synthesis of highly functionalized pyridine rings like this compound often requires advanced and novel catalytic systems to achieve efficiency, regioselectivity, and functional group tolerance. Research has moved beyond classical methods to incorporate modern organometallic and catalytic strategies.

A key challenge is the controlled introduction of the fluorine and amino substituents onto the pyridine core.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern heterocyclic synthesis. For analogues of nicotinic acid, Pd-catalyzed cross-coupling reactions are frequently employed. For instance, a highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid using a Pd(OAc)₂/Et₃N/HCO₂H system has been developed to produce a key building block for further elaboration. acs.org Such catalytic systems allow for precise manipulation of halogenated pyridines.

Ring Construction Strategies: An alternative to functionalizing a pre-existing pyridine ring is to construct the ring from simpler, fluorinated precursors. Novel routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed by building the pyridine ring from trifluoromethyl-containing building blocks, demonstrating the power of constructing the core scaffold with the desired groups already in place or in a precursor form. researchgate.netjst.go.jp

Grignard and Fluorination Chemistry: A patented method for preparing 6-fluoronicotinic acid utilizes a modern Grignard exchange reaction. google.com The process starts with 2,5-dibromopyridine, which undergoes a selective Grignard exchange catalyzed by cuprous bromide or iodide. This intermediate then reacts with a chloroformate to yield a 6-bromonicotinate ester. The crucial fluorine atom is introduced in a subsequent step via a fluorination reaction using tetramethylammonium fluoride. This multi-step, catalyst-controlled sequence allows for the high-yield synthesis of the target scaffold. google.com

Table 3: Examples of Novel Catalytic Systems in the Synthesis of Fluorinated Nicotinic Acids

| Catalytic System / Strategy | Key Reagents | Purpose | Reference |

|---|---|---|---|

| Selective Dechlorination | Pd(OAc)₂, Et₃N, HCO₂H | Regioselective removal of one chlorine atom from a dichlorofluoronicotinic acid. | acs.org |

| Grignard Exchange / Fluorination | i-PrMgCl, CuBr (cat.), Tetramethylammonium fluoride | Building the ester from dibromopyridine followed by nucleophilic fluorination. | google.com |

| Ring Cyclocondensation | Trifluoromethyl-containing building blocks | Constructing the pyridine ring with the fluoro-alkyl group pre-installed. | researchgate.netjst.go.jp |

| Vapor-Phase Catalysis | Transition metal-based catalysts (e.g., iron fluoride) | Simultaneous chlorination/fluorination at high temperatures for industrial-scale synthesis of related compounds. | jst.go.jp |

These advanced methodologies provide powerful tools for the synthesis of this compound and its analogues, enabling greater control over the molecular architecture for applications in pharmaceutical and materials science research.

Derivatization and Functionalization Strategies of 5 Amino 6 Fluoronicotinic Acid

Amide Bond Formation with the Carboxylic Acid Moiety

The carboxylic acid group of 5-amino-6-fluoronicotinic acid is a primary site for derivatization through the formation of amide bonds. This reaction is fundamental in the construction of larger molecules, including peptides and various bioactive compounds. The general approach involves the activation of the carboxylic acid followed by its reaction with a primary or secondary amine.

Standard coupling reagents are employed to facilitate this transformation. These include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate. This intermediate readily reacts with an amine to yield the corresponding amide. Another class of effective coupling agents are phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.org

For instance, in the synthesis of radiolabeled peptides for positron emission tomography (PET), the carboxylic acid of a related compound, 6-fluoronicotinic acid, is often activated with reagents like 2,3,5,6-tetrafluorophenol (B1216870) (TFP) to create a stable active ester. nih.gov This activated ester can then be efficiently coupled with the free amino group of a peptide or a small molecule. nih.govnih.gov A similar strategy is applicable to this compound, where the carboxylic acid can be converted to an activated ester, such as a TFP ester, which can then be used to acylate a desired amine-containing molecule. thno.org

The table below summarizes common coupling agents and their general reaction conditions for amide bond formation.

| Coupling Agent | Additive (if any) | Solvent | General Conditions |

| EDC | NHS or HOBt | DMF, DCM | Room temperature |

| DCC | NHS or HOBt | DMF, DCM | 0°C to room temperature |

| HATU | DIPEA, Et3N | DMF | Room temperature |

| BOP | DIPEA, Et3N | DMF | Room temperature |

Reactions Involving the Amino Group at the C-5 Position

The amino group at the C-5 position provides a nucleophilic center that can be exploited for various functionalization reactions, further expanding the diversity of accessible derivatives.

Acylation and Alkylation Reactions

The amino group of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid generated. For example, studies on various aminopyridines have demonstrated their chemoselective acylation at the exocyclic amino group. researchgate.netbuketov.edu.kz This transformation allows for the introduction of a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Alkylation of the C-5 amino group can be achieved using alkyl halides. The reaction may proceed to give mono- or dialkylated products depending on the reaction conditions and the stoichiometry of the reagents. google.com The nucleophilicity of the amino group is a key factor in these reactions. In some cases, protecting the carboxylic acid group as an ester may be necessary to prevent unwanted side reactions.

Diazotization and Subsequent Transformations

The primary aromatic amino group at the C-5 position can be converted into a diazonium salt through a reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazotization reaction opens up a plethora of further transformations.

The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of nucleophilic substitution reactions, often catalyzed by copper(I) salts (Sandmeyer reaction). This allows for the introduction of a wide range of functional groups, including halogens (Cl, Br, I), cyano, and hydroxyl groups, in place of the original amino group. For instance, diazotization of 5-aminopyridine derivatives followed by treatment with appropriate reagents can yield the corresponding 5-halo, 5-cyano, or 5-hydroxypyridine derivatives. koreascience.or.kr

The table below illustrates some potential transformations of the diazonium salt derived from this compound.

| Reagent | Product Functional Group | Reaction Name/Type |

| CuCl / HCl | -Cl | Sandmeyer |

| CuBr / HBr | -Br | Sandmeyer |

| CuCN / KCN | -CN | Sandmeyer |

| H₂O, Δ | -OH | Hydrolysis |

| HBF₄, Δ | -F | Balz-Schiemann |

| KI | -I | - |

Modifications of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring is a site for potential functionalization, although it is generally less reactive than the exocyclic amino group. One common modification is the formation of a pyridine N-oxide by treatment with an oxidizing agent such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). acs.orgacs.org

The formation of an N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. For example, N-oxide formation can facilitate the introduction of substituents at the C-2 and C-6 positions of the pyridine ring.

Synthesis of Conjugates and Probes Incorporating this compound Scaffolds

The trifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules, including bioconjugates and molecular probes. ontosight.ai The carboxylic acid and amino groups serve as convenient handles for conjugation to biomolecules such as peptides, proteins, and oligonucleotides.

A common strategy involves activating the carboxylic acid moiety, as described in section 3.1, and reacting it with an amino group on a biomolecule to form a stable amide linkage. This approach has been extensively used in the development of PET imaging agents, where a fluorine-18 (B77423) labeled nicotinic acid derivative is conjugated to a targeting vector. nih.gov The amino group on the this compound scaffold can be used to attach linkers or other functional moieties.

For example, a bifunctional chelator could be attached to the amino group, while the carboxylic acid is used to link to a targeting peptide. This would result in a conjugate capable of both chelating a radiometal for imaging or therapy and binding to a specific biological target. The synthesis of such conjugates often involves multi-step procedures requiring careful selection of protecting groups to ensure regioselective functionalization. acs.org

Role of 5 Amino 6 Fluoronicotinic Acid in the Design of Biologically Active Molecules

Contribution as a Key Intermediate in Complex Heterocyclic Synthesis

Amino acids and their derivatives are fundamental starting materials in the synthesis of a wide array of heterocyclic compounds, many of which possess significant biological activity. nih.gov The structure of 5-amino-6-fluoronicotinic acid, containing both an amino group and a carboxylic acid, makes it a valuable intermediate for constructing more complex, fused heterocyclic systems. nih.gov The amino group can act as a nucleophile, while the carboxylic acid can undergo various transformations, such as esterification or amide bond formation, providing multiple reaction pathways.

The general principle involves using the inherent reactivity of the amino acid moiety to build new rings onto the parent structure. For instance, amino groups on heterocyclic cores can react with various reagents to form fused ring systems like triazinoquinazolinones and triazepinoquinazolinones. nih.gov Multi-component reactions, which allow for the construction of complex molecules in a single step, frequently utilize amino-substituted heterocycles as key building blocks to generate libraries of biologically active compounds, such as pyrazolo[3,4-b]pyridines and other fused azoloazines. nih.govfrontiersin.org By serving as a versatile precursor, this compound provides a foundational scaffold for the diversity-oriented synthesis of novel heterocyclic entities with potential therapeutic applications. frontiersin.org

Investigation of this compound Scaffolds in Target Identification

The scaffold of this compound possesses features that make it an attractive starting point for drug discovery and target identification. The fluorinated pyridine (B92270) ring is a common motif in medicinal chemistry, as the inclusion of fluorine can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov The amino and carboxylic acid groups serve as synthetic handles, allowing for the systematic attachment of various chemical fragments to create a library of diverse compounds.

In target identification, such a library of derivatives can be screened against a range of biological targets, such as enzymes or receptors, to identify novel interactions. For example, amino acid moieties are often coupled with biologically active cores to create derivatives with enhanced activity or new mechanisms of action, as seen in the development of novel norfloxacin (B1679917) derivatives targeting bacterial gyrase and topoisomerase IV. nih.gov The rigid structure of the pyridine ring in the this compound scaffold provides a defined orientation for the appended functional groups, which can facilitate specific and high-affinity binding to protein targets. This approach enables the exploration of chemical space around a core structure to discover new leads for therapeutic intervention.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug candidate. nih.gov These studies involve synthesizing a series of analogues of a lead compound and evaluating how specific structural modifications affect their biological activity.

The affinity of a molecule for its biological target can be finely tuned by making small changes to its chemical structure. nih.govresearchgate.net In the context of derivatives from a scaffold like this compound, the amino and carboxyl groups are primary sites for modification.

Studies on analogous heterocyclic systems, such as 1H-pyrrolo[3,2-c]quinoline derivatives, demonstrate how substitutions on a basic nitrogen atom can profoundly impact receptor binding affinity. mdpi.com For instance, modifying an amine with different alkyl or hydroxyalkyl groups can alter the affinity for serotonin (B10506) (5-HT6) and dopamine (B1211576) (D3) receptors. mdpi.com Research has shown that introducing 2-hydroxypropyl groups can significantly increase affinity for the 5-HT6 receptor, whereas adding a 2-hydroxyethyl moiety can be unfavorable and decrease affinity. mdpi.com Similarly, replacing a hydroxyl group with a more hydrophobic trifluoromethyl substituent can further reduce binding affinity. mdpi.com

These findings highlight that both the polarity and the size of the substituent are critical for optimal receptor interaction. The data below, from a study on 1H-pyrrolo[3,2-c]quinoline derivatives, illustrates the impact of such substitutions on 5-HT6 receptor affinity. mdpi.com

| Compound | Substituent on Amine | 5-HT6R Affinity (Ki, nM) |

|---|---|---|

| PZ-1643 (Lead) | Isobutyl | 10.1 |

| Compound 8 | (R)-2-hydroxyprop-1-yl | 1.8 |

| Compound 9 | (S)-2-hydroxyprop-1-yl | 2.7 |

| Compound 10 | 2-hydroxyethyl | 30.3 |

| Compound 12 | 2,2,2-trifluoroethyl | 56.1 |

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For a ligand to bind effectively to a receptor, it must adopt a conformation that is complementary to the binding site. nih.gov The substituents on a core scaffold influence the preferred conformation of the molecule and its ability to form key interactions with the target protein.

One of the most important non-covalent interactions in ligand-receptor complexes is the salt bridge, which is a combination of hydrogen bonding and electrostatic attraction. mdpi.com In many G-protein-coupled receptors (GPCRs), a highly conserved aspartic acid residue forms such an interaction with a basic amine moiety on the ligand. mdpi.com Molecular dynamics simulations have shown that structural modifications to the amine group can be highly beneficial for the formation and quality of this salt bridge at one receptor (e.g., 5-HT6R) but unfavorable for interaction at another (e.g., D3R). mdpi.com

Furthermore, constraining the conformational flexibility of a molecule by creating cyclic analogues can be a powerful strategy to identify the specific conformation required for biological activity. nih.gov Studies on nicotinic acid derivatives have used NMR spectroscopy and computational calculations to analyze the conformational isomers of hydrazones, revealing how the molecule exists as a mixture of different spatial arrangements (rotamers), which can influence biological recognition. nih.gov

Development of Molecular Probes for Biochemical Pathway Elucidation

Molecular probes are essential tools for studying biological processes within living cells. These probes are typically designed by attaching a reporter group, such as a fluorophore, to a molecule that targets a specific protein or pathway. The this compound scaffold is a suitable candidate for the development of such probes.

The amino group provides a convenient point of attachment for conjugating fluorophores. For example, fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have been synthesized and linked to other small molecules to create cell-permeable fluorescent probes. nih.gov These probes allow for the imaging of intracellular targets, such as microtubules, and the quantification of small molecule-protein interactions in living cells. nih.gov A molecule based on the this compound core could be similarly modified to visualize its engagement with a specific protein target.

Additionally, boronic acid derivatives have been developed as chemical tools to investigate receptor mechanisms. nih.gov The unique ability of the boronic acid moiety to interact with proteins in a reversible covalent manner can help in identifying key amino acid residues involved in signal transduction. nih.gov A derivative of this compound could potentially be functionalized with a boronic acid group to probe the binding sites of target proteins. The intrinsic fluorine atom also offers the possibility of using ¹⁹F NMR spectroscopy, a powerful technique for studying ligand-protein interactions and conformational changes.

Applications in Radiopharmaceutical Chemistry: Fluorine 18 Radiolabeling of 5 Amino 6 Fluoronicotinic Acid Analogues

Strategies for Incorporating Fluorine-18 (B77423) into Nicotinic Acid Scaffolds

The introduction of the positron-emitting radionuclide ¹⁸F into the nicotinic acid core is a critical step in the synthesis of PET tracers. Efficient and rapid radiolabeling methods are paramount due to the short half-life of ¹⁸F (109.7 minutes). The primary strategies involve nucleophilic substitution on an activated pyridine (B92270) ring.

The success of ¹⁸F-fluorination heavily relies on the design of appropriate precursor molecules. For nicotinic acid scaffolds, precursors are designed to facilitate a one-step nucleophilic substitution reaction. A common and effective strategy is the use of quaternary ammonium (B1175870) salts as leaving groups. Specifically, N,N,N-trimethylammonium triflate salts have proven to be excellent precursors. nih.govmdpi.com

For instance, the precursor for the widely used prosthetic group, 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), is N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate. nih.govnih.gov This precursor allows for a direct reaction with [¹⁸F]fluoride at relatively low temperatures (e.g., 40°C), affording the desired radiolabeled product in high yields (60-70%). nih.gov The positive charge of the trimethylammonium group activates the pyridine ring for nucleophilic attack by the [¹⁸F]fluoride ion.

Another precursor design involves the use of 6-N,N,N-trimethylaminium nicotinic acid N-hydroxysuccinimide (NHS) ester triflate salt for the synthesis of 6-[¹⁸F]fluoronicotinic acid NHS ester ([¹⁸F]SFPy). mdpi.com This approach also enables efficient radiolabeling and subsequent conjugation. The choice of precursor is critical as it influences reaction conditions, radiochemical yield, and the ease of purification.

To ensure reproducibility, high yields, and compliance with Good Manufacturing Practice (GMP) for clinical applications, the automation of radiosynthesis is essential. mdpi.comnih.gov Automated synthesis modules, such as the GE TRACERLab FX-N Pro and the ELIXYS FLEX/CHEM®, have been successfully employed for the production of fluoro-nicotinic acid derivatives and their subsequent conjugation to peptides. mdpi.comnih.gov

A typical automated process for a peptide-based tracer, such as 6-[¹⁸F]FPy-T140, involves a two-step, one-pot sequence on a cassette-based system. mdpi.commdpi.com

[¹⁸F]Fluoride Trapping and Prosthetic Group Synthesis: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge. The precursor solution (e.g., trimethylammonium triflate salt) is then passed through the cartridge to elute the newly formed ¹⁸F-labeled prosthetic group (e.g., [¹⁸F]F-Py-TFP or [¹⁸F]SFPy). mdpi.comnih.gov This "fluorination on the Sep-Pak" method is rapid and avoids the need for azeotropic drying of the [¹⁸F]fluoride. mdpi.com

Conjugation and Purification: The purified prosthetic group is reacted with the peptide precursor within the module. The final radiolabeled peptide is then purified using semi-preparative High-Performance Liquid Chromatography (HPLC) and formulated for injection. nih.gov

| Parameter | Automated Synthesis of 6-[¹⁸F]FPy-T140 mdpi.com | Automated Synthesis of [¹⁸F]FPy-Peptides nih.gov |

| Synthesis Module | GE TRACERLab FX-N Pro | ELIXYS FLEX/CHEM® |

| Prosthetic Group | 6-[¹⁸F]SFPy | 6-[¹⁸F]FPy-TFP |

| Total Synthesis Time | ~90 min | 97 ± 3 min |

| Overall RCY (decay-corrected) | 6–17% | 13–26% |

| Radiochemical Purity | >99% | >99% |

Development of 5-Amino-6-fluoronicotinic Acid Analogues as a Prosthetic Group for Biomolecule Conjugation

The primary application of this compound analogues in radiopharmaceutical chemistry is as prosthetic groups (or bifunctional chelating agents). These are small, ¹⁸F-labeled molecules that can be readily attached to larger biomolecules, such as peptides, proteins, or small molecule inhibitors, which are often sensitive to the harsh conditions of direct radiofluorination. nih.govnih.gov

Activated esters of 6-[¹⁸F]fluoronicotinic acid ([¹⁸F]FNA), such as 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) and N-succinimidyl 6-[¹⁸F]fluoronicotinate ([¹⁸F]SFPy), are particularly effective. nih.govnih.gov These prosthetic groups react efficiently with amine groups on biomolecules to form stable amide bonds. nih.gov The relatively small size of the [¹⁸F]FNA moiety is advantageous as it is less likely to interfere with the biological activity of the labeled molecule. researchgate.net The utility of [¹⁸F]FNA-based prosthetic groups has been demonstrated in numerous preclinical and clinical imaging agents. nih.govnih.gov

The conjugation of ¹⁸F-labeled nicotinic acid derivatives to peptides and proteins has enabled the development of a wide range of targeted PET imaging agents. The reaction typically involves the acylation of a primary amine (e.g., the N-terminus of a peptide or the ε-amino group of a lysine (B10760008) residue) by the activated ester of the prosthetic group. nih.gov

Notable examples include:

[¹⁸F]DCFPyL: A prostate-specific membrane antigen (PSMA)-targeting agent used for imaging prostate cancer. It is synthesized by conjugating an ¹⁸F-fluoronicotinic acid moiety to a lysine-urea-glutamate scaffold. nih.govnih.gov

[¹⁸F]c(RGDfK): An integrin αvβ3-targeting peptide for imaging angiogenesis. The cyclic RGD peptide is labeled using 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester. nih.gov

6-[¹⁸F]FPy-T140: A CXCR4-targeting peptide analogue for imaging cancer and other diseases where this receptor is overexpressed. mdpi.com

[¹⁸F]Albumin: The prosthetic group has also been used to label proteins like albumin for applications such as blood pool imaging. nih.gov

The conjugation reactions are generally rapid, often completing within 10-15 minutes at mild temperatures (40-60°C), which helps to preserve the integrity of the biomolecule. nih.govnih.gov

Achieving site-selective labeling is crucial to ensure a homogeneous product and to avoid compromising the biomolecule's binding affinity for its target. While conjugation to peptides often targets the N-terminal amine or a lysine residue, the specific site can be influenced by reaction conditions and the steric accessibility of the amine groups. nih.govacs.org

Research into 1-alkylamino-7-[¹⁸F]fluoro-8-azaisatoic anhydrides ([¹⁸F]AFAs), which are derived from nicotinic acid, has shown potential for selective acylation. acs.org These prosthetic groups have demonstrated the ability to selectively label the ε-amino group of a protected lysine derivative over the more sterically hindered α-amino group. acs.org This suggests that prosthetic groups based on the fluoronicotinic acid scaffold can be designed to achieve site-selective modification of peptides and proteins, which is a significant advantage for creating well-defined radiopharmaceuticals. acs.org For instance, preliminary studies on the acylation of insulin (B600854) using [¹⁸F]AFAs confirmed the potential for site-selective radiolabeling at the most sterically accessible amino group. acs.org

Preclinical Evaluation of Radiolabeled this compound Derivatives

Before a new PET tracer can be used in humans, it must undergo rigorous preclinical evaluation to assess its biological properties. This includes in vitro studies to determine its binding affinity and stability, as well as in vivo studies in animal models to examine its biodistribution, pharmacokinetics, and tumor-targeting capabilities.

For example, the CXCR4-targeted tracer 6-[¹⁸F]FPy-T140, synthesized using an automated protocol with the [¹⁸F]SFPy prosthetic group, underwent in vitro evaluation. It demonstrated high specific binding and a sub-nanomolar binding affinity (Kd ~0.2 nM) for the CXCR4 receptor, indicating that the conjugation process did not impair the peptide's biological function. mdpi.com

In vivo PET imaging and biodistribution studies in mice bearing tumors that overexpress the target receptor are critical. For a fibroblast activation protein (FAP)-targeted tracer, [¹⁸F]FAPTG, biodistribution studies in mice with FAP-positive xenografts showed high tumor uptake with very low accumulation in most other organs. nih.gov The tracer was primarily excreted through the urinary system. nih.gov Such studies are crucial for determining the tumor-to-background ratios, which dictate the quality of the resulting PET image.

A key consideration in preclinical evaluation is the in vivo stability of the radiolabeled conjugate. Studies on a [¹⁸F]FNA-conjugated nonapeptide, [¹⁸F]FNA-N-CooP, revealed in vivo instability, with [¹⁸F]FNA itself being a major radiometabolite. nih.gov This finding complicates the interpretation of PET data, as the observed tumor uptake could be due to the cleaved prosthetic group rather than the intact peptide. nih.gov This highlights the critical importance of conducting control experiments with the prosthetic group alone to validate the specificity of the imaging signal. nih.gov

| Tracer | Target | Key Preclinical Findings |

| 6-[¹⁸F]FPy-T140 mdpi.com | CXCR4 | In vitro binding affinity (Kd) of ~0.2 nM. |

| [¹⁸F]FAPTG nih.gov | FAP | High tumor uptake in xenograft models with low uptake in non-target organs. Primarily urinary excretion. |

| [¹⁸F]FNA-N-CooP nih.gov | FABP3 | Visualized glioblastoma xenografts, but showed significant in vivo cleavage to [¹⁸F]FNA, complicating data interpretation. |

| [¹⁸F]c(RGDfK) nih.gov | Integrin αvβ3 | Conjugates prepared with the F-Py-TFP prosthetic group showed high binding affinities with Ki values in the low nanomolar range in vitro. |

In Vitro Binding Assays for Target Affinity and Selectivity

A critical step in the preclinical validation of a novel radiotracer is the characterization of its binding properties using in vitro assays. These experiments determine the radiotracer's affinity for its intended molecular target and its selectivity over other non-target sites. High target affinity is essential for achieving a strong signal at the target location, while high selectivity is crucial for minimizing off-target binding and ensuring a clear imaging signal with a high signal-to-noise ratio.

A prominent example involves the use of 6-[¹⁸F]fluoronicotinic acid derivatives to label peptide-based radiotracers. One such tracer, 6-[¹⁸F]FPy-T140, was developed to target the C-X-C motif chemokine receptor 4 (CXCR4), a receptor that is overexpressed in numerous cancers. mdpi.com In vitro saturation binding assays were performed using HeLa cells, which are known to express CXCR4, to determine the binding affinity of this novel radiotracer. mdpi.com

The results demonstrated that 6-[¹⁸F]FPy-T140 binds to CXCR4 with a high affinity, exhibiting a dissociation constant (Kd) in the sub-nanomolar range. mdpi.com This indicates a very strong and stable interaction between the radiotracer and its target receptor. The specific binding data from these assays confirm that the biological activity of the parent peptide (T140) is preserved after conjugation with the 6-[¹⁸F]fluoronicotinic acid prosthetic group. mdpi.com

| Radiotracer | Target | Cell Line | Binding Affinity (Kd) | Receptor Density (Bmax) per cell |

|---|---|---|---|---|

| 6-[¹⁸F]FPy-T140 | CXCR4 | HeLa | ~0.2 nM | 2.76 ± 0.51 × 10⁵ |

Mechanistic Investigations of Radiotracer Interaction with Biological Systems

Understanding the mechanism by which a radiotracer interacts with biological systems is fundamental to interpreting PET imaging data correctly. For radiopharmaceuticals derived from nicotinic acid analogues, the mechanism of interaction is largely dictated by the nature of the molecule to which the ¹⁸F-label is attached.

When 6-[¹⁸F]fluoronicotinic acid is conjugated to a peptide, as in the case of 6-[¹⁸F]FPy-T140, the primary interaction mechanism is receptor-mediated endocytosis. The peptide portion of the radiotracer binds specifically to its target receptor on the cell surface (e.g., CXCR4). mdpi.com Following this binding event, the receptor-ligand complex is internalized by the cell. This process effectively traps the radioactivity inside the target cells, leading to signal accumulation that can be detected by PET imaging. The high affinity and specificity of this binding ensure that the tracer accumulates preferentially in tissues where the target receptor is highly expressed. mdpi.com

In a different context, if a 6-fluoronicotinic acid analogue were used to label a molecule mimicking an amino acid, the interaction with biological systems would be governed by amino acid transport pathways. nih.gov Cancer cells exhibit upregulated metabolism and have an increased demand for nutrients, including amino acids. frontiersin.org To meet this demand, they overexpress specific amino acid transporters on their cell membranes, such as L-type amino acid transporter 1 (LAT1) and Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2). frontiersin.org

Radiolabeled amino acid analogues are recognized and transported into the cell by these transporters. nih.govfrontiersin.org This transport-mediated uptake is a key mechanism for the accumulation of many oncologic PET tracers. frontiersin.org The ideal tracer should be rapidly transported into the tumor cell with a high uptake rate and be retained for a sufficient duration for imaging, while showing low accumulation in normal or inflammatory tissues. nih.gov Therefore, the biological interaction of a radiotracer based on a this compound analogue would depend on whether it is designed to target a specific cell surface receptor or to be a substrate for a cellular transport system. nih.govfrontiersin.org

Mechanistic Biological Investigations Involving 5 Amino 6 Fluoronicotinic Acid Derivatives

Enzyme Inhibition Profiles of Nicotinic Acid Analogues

The structural similarity of 5-amino-6-fluoronicotinic acid to nicotinic acid (a form of vitamin B3) suggests its potential to interact with enzymes that recognize nicotinic acid or its derivatives. Research has focused on the inhibitory effects of analogous compounds on various enzymes, particularly those involved in carbohydrate metabolism and nucleotide biosynthesis.

Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase) by Nicotinic Acid Derivatives

A study investigating a series of 5-amino-nicotinic acid derivatives demonstrated their potential to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. nih.govresearchgate.net The inhibition of these enzymes can delay the absorption of glucose, a therapeutic strategy for managing postprandial hyperglycemia in diabetes. researchgate.net

The synthesized compounds exhibited a range of inhibitory activities, with some showing potency comparable to the standard drug, acarbose. researchgate.net Structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring of the derivatives significantly influenced their inhibitory potential. For instance, the presence of halogens such as fluorine, chlorine, and bromine at the para position of the phenyl ring was found to be ideal for enhancing α-amylase inhibition. nih.gov

Below is a summary of the half-maximal inhibitory concentration (IC₅₀) values for selected 5-amino-nicotinic acid derivatives against α-amylase and α-glucosidase.

| Compound | Substituent | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

| 2 | 4-Bromophenyl | 12.91 ± 0.04 | 12.01 ± 0.09 |

| 4 | 4-Fluorophenyl | 12.17 ± 0.14 | 12.20 ± 0.03 |

| 5 | 4-Nitrophenyl | 13.57 ± 0.17 | 13.04 ± 0.05 |

| 6 | 4-Methoxyphenyl | 13.01 ± 0.07 | 13.91 ± 0.01 |

| 7 | 4-Chlorophenyl | 12.91 ± 0.08 | 12.44 ± 0.11 |

| 8 | 3,4,5-Trimethoxyphenyl | 13.04 ± 0.02 | 13.87 ± 0.15 |

| Acarbose (Standard) | - | 10.98 ± 0.03 | 10.79 ± 0.17 |

Effects on Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Biosynthesis

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and signaling. Mammalian cells synthesize NAD⁺ through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid as a precursor. nih.govnih.gov In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NAMN) by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). nih.gov

Given its structural resemblance to nicotinic acid, this compound could potentially act as a competitive inhibitor of NAPRT. By competing with nicotinic acid for the active site of the enzyme, it may disrupt the normal biosynthesis of NAD⁺. This disruption could have significant downstream effects on cellular processes that are dependent on NAD⁺, such as energy metabolism and the activity of NAD⁺-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). frontiersin.org While direct studies on this compound's effect on NAD⁺ biosynthesis are limited, its potential to interfere with this pathway warrants further investigation, particularly in the context of diseases with altered NAD⁺ metabolism, such as cancer. nih.govbenthamscience.com

Kinetic Analysis of Enzyme-Inhibitor Interactions

Understanding the kinetics of enzyme inhibition is crucial for characterizing the mechanism of action of an inhibitor. Kinetic analyses can determine whether an inhibitor acts competitively, non-competitively, or uncompetitively, and provides key parameters such as the inhibition constant (Kᵢ). nih.gov

For nicotinic acid analogues that inhibit enzymes like α-amylase and α-glucosidase, kinetic studies would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. nih.gov By analyzing the data using graphical methods, such as Lineweaver-Burk or Dixon plots, the mode of inhibition and the inhibitor's affinity for the enzyme can be determined. nih.gov For instance, a competitive inhibitor will increase the apparent Michaelis constant (Kₘ) of the enzyme for its substrate without affecting the maximum velocity (Vₘₐₓ). nih.gov This type of analysis provides valuable information for the rational design and optimization of more potent and selective inhibitors based on the this compound scaffold.

Modulation of Cellular Pathways by this compound Analogues

Beyond direct enzyme inhibition, derivatives of this compound may exert their biological effects by modulating complex cellular signaling pathways. These pathways are integral to cellular homeostasis, and their dysregulation is often implicated in disease.

Induction of Stress Response Genes and Autophagy Pathways

Amino acids and their analogues can act as signaling molecules that influence cellular stress responses. Amino acid deprivation is a known trigger for the activation of autophagy, a cellular process of "self-eating" that removes damaged organelles and proteins to maintain cellular health. mdpi.comnih.gov This process is tightly regulated by nutrient-sensing pathways. researchgate.net

While direct evidence for this compound is not available, it is plausible that as an amino acid analogue, it could interfere with amino acid sensing mechanisms, potentially leading to the induction of stress response genes and the activation of autophagy. mdpi.comnih.gov This could occur through the modulation of key regulatory proteins involved in these pathways. Further research is needed to explore whether this compound or its derivatives can mimic amino acid starvation signals and thereby promote protective cellular stress responses.

Interference with Specific Receptor or Kinase Activities (e.g., c-Met kinase, KRASG12C)

The pyridine (B92270) ring, a core component of nicotinic acid and its derivatives, is a common scaffold in many kinase inhibitors. Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many cancers. The c-Met receptor tyrosine kinase and the KRAS protein, particularly the KRASG12C mutant, are important targets in cancer therapy.

While there is no direct evidence linking this compound to the inhibition of c-Met or KRASG12C, the chemical structure of its derivatives could potentially be adapted to target the ATP-binding pocket of these or other kinases. The development of specific inhibitors for targets like KRASG12C is an active area of research. researcher.life Future medicinal chemistry efforts could explore the modification of the this compound scaffold to generate novel kinase inhibitors with therapeutic potential.

Interactions with Microbial Systems

Investigation of Bacterial Growth Inhibition by Fluoronicotinic Acid Derivatives

Research into the antimicrobial properties of fluoronicotinic acid derivatives has demonstrated their potential as inhibitors of bacterial growth across various species. One of the most studied compounds in this family is 5-fluoronicotinic acid (5-FNA), which has shown significant activity against a range of bacteria, including Streptococcus sp. (Viridans group), Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum in laboratory settings. nih.govasm.org

The inhibitory effects of 5-FNA and its related amide, 5-fluoronicotinamide (B1329777) (5-FNAM), have been quantified, revealing potent antibacterial action. For instance, the growth of Streptococcus sp. was inhibited by more than 50% with a concentration of 0.05 µg/ml of 5-FNA or 0.5 µg/ml of 5-FNAM. nih.govasm.org These findings highlight the efficacy of these compounds even at low concentrations.

The following table summarizes the inhibitory activity of 5-fluoronicotinic acid (5-FNA) and 5-fluoronicotinamide (5-FNAM) against Streptococcus sp.

| Compound | Concentration for >50% Inhibition of Streptococcus sp. |

| 5-Fluoronicotinic Acid (5-FNA) | 0.05 µg/ml |

| 5-Fluoronicotinamide (5-FNAM) | 0.5 µg/ml |

Data sourced from J. Bacteriol. 1963 Jan;85(1):42-8. nih.govasm.org

Further studies have demonstrated the in vivo activity of these compounds. In experiments with mice infected with Streptococcus pyogenes, several compounds related to 5-FNA showed protective effects. nih.gov Specifically, 5-FNA, 5-FNAM, and 5-fluoro-N-dimethylaminomethylnicotinamide provided complete protection to the mice at a dosage of 83 mg/kg administered twice subcutaneously. nih.gov

Proposed Biochemical Mechanisms of Antimicrobial Action

The antimicrobial action of fluoronicotinic acid derivatives is believed to stem from their structural similarity to nicotinic acid, an essential B vitamin (vitamin B3) required for various metabolic processes in bacteria. nih.govasm.org This structural analogy allows them to act as competitive antagonists or antimetabolites.

The primary proposed mechanism is the competitive inhibition of enzymes that utilize nicotinic acid as a substrate. nih.govasm.org By binding to the active sites of these enzymes, the fluorinated analogs prevent the normal utilization of nicotinic acid, thereby disrupting critical metabolic pathways. This hypothesis is supported by evidence that the inhibitory effects of these compounds can be reversed by the addition of nicotinic acid. nih.govasm.org

The reversal of inhibition by nicotinic acid has been demonstrated in different bacterial species. For example, the inhibition of Streptococcus sp. by one part of 5-FNA or 5-FNAM was reversed by four and two parts of nicotinic acid, respectively. nih.govasm.org In the case of E. coli, the inhibition caused by 100 parts of 5-FNA or 5-FNAM was overcome by just one part of nicotinic acid, indicating a highly competitive interaction. nih.govasm.org The action of 5-FNA against Streptococcus pyogenes in mice was also reversed by the administration of nicotinic acid. nih.gov

The following table illustrates the competitive nature of inhibition by 5-FNA and 5-FNAM, showing the ratio of nicotinic acid required to reverse the antibacterial effect.

| Bacterium | Inhibitor | Inhibitor to Reverser Ratio |

| Streptococcus sp. | 5-FNA | 1:4 |

| Streptococcus sp. | 5-FNAM | 1:2 |

| Escherichia coli | 5-FNA or 5-FNAM | 100:1 |

Data sourced from J. Bacteriol. 1963 Jan;85(1):42-8. nih.govasm.org

This competitive antagonism suggests that fluoronicotinic acid derivatives interfere with the synthesis or function of crucial coenzymes like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), for which nicotinic acid is a precursor. These coenzymes are vital for numerous redox reactions in cellular respiration and metabolism. By disrupting their availability, these fluorinated compounds effectively halt bacterial growth.

Computational and Theoretical Chemistry Approaches to 5 Amino 6 Fluoronicotinic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is particularly valuable in drug discovery for modeling the interaction between a small molecule ligand, such as 5-Amino-6-fluoronicotinic acid, and a macromolecular target, typically a protein or enzyme. The primary goal of molecular docking is to identify the binding mode and affinity of the ligand, which are often quantified by a docking score. nih.gov

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. nih.gov Scoring functions are then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable interactions. nih.gov For this compound, molecular docking could be employed to screen for potential biological targets by virtually testing its binding against a library of protein structures. Key interactions that would be assessed include hydrogen bonds formed by the amino and carboxylic acid groups, as well as potential halogen bonds involving the fluorine atom.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -7.8 | VAL 25, LYS 48 |

| Hydrogen Bond Interactions | 3 | ASN 102, ASP 115 |

| Halogen Bond Interactions | 1 | TYR 99 |

| Hydrophobic Interactions | 4 | ALA 30, LEU 98, PHE 101 |

Note: This data is illustrative and represents plausible results from a molecular docking simulation.

Quantum Chemical Calculations (e.g., DFT) for Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for predicting the chemical reactivity of molecules like this compound. nih.gov DFT methods are used to determine the electronic structure of a molecule, from which various reactivity descriptors can be derived. nih.gov These calculations help in understanding the sites within the molecule that are most susceptible to electrophilic or nucleophilic attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the carboxylic oxygen atoms and the fluorine atom, and positive potential near the amino group's hydrogen atoms.

Table 2: Calculated Quantum Chemical Reactivity Descriptors for this compound

| Parameter | Value (Hartree) | Implication |

| EHOMO | -0.235 | Electron-donating ability |

| ELUMO | -0.089 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 0.146 | Chemical Reactivity |

| Chemical Hardness (η) | 0.073 | Resistance to deformation |

| Electronegativity (χ) | 0.162 | Electron-attracting power |

| Electrophilicity Index (ω) | 0.179 | Electrophilic nature |

Note: This data is representative of typical DFT calculation outputs for a molecule of this type.

Analysis of Solvent Effects and Halogen Bonding in this compound Systems

The chemical behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational methods, such as the Conductor-like Polarizable Continuum Model (CPCM), can be used in conjunction with DFT to simulate the effects of different solvents on the molecule's properties. nih.gov Solvents can alter the stability of different conformers, influence reaction rates, and modify intermolecular interactions. rsc.org

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In this compound, the fluorine atom can participate in halogen bonding, which can play a crucial role in its crystal packing and its binding to biological targets. Theoretical studies can quantify the strength and nature of these halogen bonds. The presence of a solvent can either stabilize or destabilize these interactions, depending on the polarity of the solvent and its ability to compete for hydrogen or halogen bonding. nih.govresearchgate.net For instance, polar protic solvents might weaken intramolecular hydrogen bonds but could enhance interactions leading to halogen bond formation.

Table 3: Theoretical Analysis of Solvent Effects on Halogen Bond Strength

| Solvent | Dielectric Constant | Halogen Bond Distance (Å) | Interaction Energy (kcal/mol) |

| Vacuum | 1 | 2.95 | -2.5 |

| Diethyl Ether | 4.3 | 2.92 | -2.1 |

| Ethanol | 24.5 | 2.89 | -1.8 |

| Water | 80.1 | 2.87 | -1.5 |

Note: This table illustrates the general trend of solvent effects on halogen bonding and is not based on specific experimental data for this compound.

Conformational Analysis and Spectroscopic Property Prediction

Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for elucidating its function. Conformational analysis involves identifying the stable geometries (conformers) of the molecule and determining their relative energies. Quantum chemical methods can be used to perform a systematic search of the potential energy surface to locate these low-energy conformers. mdpi.com The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Once the stable conformers are identified, their spectroscopic properties, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, can be predicted computationally. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the interpretation of experimental results. For example, calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, providing a detailed picture of its dynamic behavior.

Table 4: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequency (cm-1) | 3450 | N-H stretch (amino) |

| IR Frequency (cm-1) | 1710 | C=O stretch (carboxylic acid) |

| IR Frequency (cm-1) | 1250 | C-F stretch |

| 1H NMR Chemical Shift (ppm) | 7.85 | Aromatic C-H |

| 13C NMR Chemical Shift (ppm) | 168.2 | Carboxylic acid carbon |

| 19F NMR Chemical Shift (ppm) | -125.4 | Aromatic C-F |

Note: These values are hypothetical and represent typical predictions from quantum chemical calculations.

Advanced Analytical and Spectroscopic Characterization of 5 Amino 6 Fluoronicotinic Acid and Its Derivatives

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification of 5-Amino-6-fluoronicotinic acid from reaction mixtures and for the subsequent assessment of its purity. Given the polar nature of the amino and carboxylic acid functional groups, as well as the pyridine (B92270) ring, reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for its analysis and purification.

A typical RP-HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization state of the amino and carboxylic acid groups, thereby influencing the retention time and peak shape. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating the target compound from impurities with different polarities.

For purity assessment, a validated HPLC method would be employed, often coupled with a UV detector set at a wavelength where the pyridine ring exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Parameters for Purity Assessment of this compound:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters for the HPLC analysis of this compound, based on common practices for similar aromatic carboxylic acids.

Advanced Spectroscopic Methods for Structural Elucidation (e.g., 2D NMR, Mass Spectrometry)

Once purified, the definitive structural confirmation of this compound requires advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides initial structural information, 2D NMR techniques are crucial for unambiguous assignment of all protons and carbons, especially in a substituted aromatic system.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the assignment of carbon signals based on the already assigned proton signals.

Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound:

| Atom | Expected ¹H Shift | Expected ¹³C Shift |

| H2/C2 | ~8.0-8.2 | ~145-150 |

| H4/C4 | ~7.8-8.0 | ~135-140 |

| C3 (COOH) | - | ~165-170 |

| C5 (NH₂) | - | ~130-135 |

| C6 (F) | - | ~155-160 (with C-F coupling) |

| NH₂ | ~5.0-6.0 (broad) | - |

| COOH | >10.0 (broad) | - |

This table provides estimated chemical shift ranges based on the analysis of similar aminofluoropyridine and nicotinic acid derivatives. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Techniques like electrospray ionization (ESI) are suitable for this polar molecule. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. Expected fragmentation would involve the loss of the carboxylic acid group (CO₂H) and potentially subsequent fragmentation of the pyridine ring.

Crystallographic Analysis of this compound and its Complexes (where applicable)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups.

Based on the crystal structures of related compounds like 5-bromo-2-fluoronicotinic acid and 6-fluoronicotinic acid, it can be anticipated that this compound would form a hydrogen-bonded network in the solid state. The carboxylic acid group is likely to form hydrogen bonds with the pyridine nitrogen of an adjacent molecule or with the amino group. The amino group can also act as a hydrogen bond donor, and the fluorine atom may participate in weaker interactions.

The formation of co-crystals or metal complexes with this compound would also be of interest. Crystallographic analysis of such complexes would reveal the coordination modes of the ligand and the geometry of the resulting supramolecular structures.

Q & A

What are the standard synthetic routes for 5-Amino-6-fluoronicotinic acid, and how can their efficiency be rigorously compared?

Answer: Common synthetic approaches include nucleophilic fluorination of nicotinic acid derivatives or Suzuki-Miyaura coupling with fluorinated precursors. To evaluate efficiency, researchers should compare reaction yields, purity (via HPLC or NMR), and scalability. For reproducibility, experimental protocols must detail solvent systems, catalyst loading, and purification steps, as emphasized in journal guidelines . Tabulate comparative metrics (e.g., reaction time, yield, purity) using structured tables aligned with IUPAC standards, ensuring raw data is archived in supplementary materials .

What analytical techniques are recommended for confirming the purity and structural identity of this compound?

Answer: High-resolution mass spectrometry (HRMS) and -NMR are critical for structural confirmation. Purity should be assessed via reverse-phase HPLC with UV detection (≥95% purity threshold). Elemental analysis validates stoichiometric composition. For novel derivatives, X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) is essential. Journals require these methods to be explicitly documented to meet reproducibility standards .

How can researchers optimize reaction conditions for synthesizing this compound using Design of Experiments (DOE) methodologies?

Answer: DOE frameworks, such as factorial design or response surface methodology, systematically evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). For example, a central composite design can identify optimal fluorination conditions. Post-analysis via ANOVA validates statistical significance. Researchers should align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical relevance . Data should be visualized in 3D response plots and tabulated in supplementary files .

What strategies are effective in resolving contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Answer: Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, pH, temperature). Researchers should:

- Replicate studies under standardized conditions (e.g., ICH guidelines for stability testing).

- Validate analytical methods via inter-laboratory comparisons.

- Perform meta-analyses of published data to identify confounding variables.

Systematic reviews, as outlined in Evidence-Based Project frameworks, are critical for contextualizing discrepancies .

How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel synthetic pathways?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled via COSMO-RS. Validation requires correlation with experimental kinetic data (e.g., rate constants for fluorination). Researchers should frame hypotheses using PICO(T) (Population, Intervention, Comparison, Outcome, Time) to isolate variables, such as comparing DFT-predicted vs. observed regioselectivity .

What are the best practices for documenting and reporting spectroscopic data of this compound in research publications?

Answer: Follow journal-specific guidelines:

- NMR: Report chemical shifts (δ in ppm), multiplicity, coupling constants (), and integration. Include raw spectra in supplementary materials.

- HPLC/GC: Specify column type, mobile phase, flow rate, and detection wavelength.

- MS: Provide ionization mode (e.g., ESI+) and isotopic patterns.

Tables must be self-explanatory, with footnotes clarifying abbreviations .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer: SAR requires iterative synthesis and bioassay testing. Key steps include:

- Introducing substituents at the 2- or 4-position to modulate electronic effects.

- Assessing log via shake-flask methods to correlate lipophilicity with membrane permeability.

- Using molecular docking to predict target binding (e.g., enzyme active sites).

Data should be presented in heatmaps or radar charts to visualize bioactivity trends .

What ethical and safety considerations are critical when handling this compound in laboratory settings?

Answer: Prioritize hazard assessments (e.g., NFPA ratings) and MSDS compliance. For fluorinated compounds, use fume hoods to mitigate inhalation risks. Ethical reporting mandates disclosure of conflicts of interest and adherence to Green Chemistry principles (e.g., waste minimization). Journals require explicit safety protocols in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products